

Application Note & Protocol: Quantification of Phenolic Acids in *Anthriscus cerefolium* using HPLC

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Compound of Interest

Compound Name: *Anthriscus cerefolium*

Cat. No.: B1171649

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Introduction

Anthriscus cerefolium (L.) Hoffm., commonly known as chervil, is an herb belonging to the Apiaceae family. It has been traditionally used in folk medicine and as a culinary ingredient.[1] [2] Modern analytical studies have revealed that **Anthriscus cerefolium** is a rich source of phenolic compounds, which are secondary metabolites with potential antioxidant, antimicrobial, and anti-inflammatory properties.[3] Among these, phenolic acids are a significant group of compounds that contribute to the plant's bioactivity. Accurate and reliable quantification of these phenolic acids is crucial for quality control, standardization of extracts, and for elucidating their pharmacological effects. This document provides a detailed HPLC-DAD method for the quantification of major phenolic acids in **Anthriscus cerefolium**.

Recent research has identified a diverse range of phenolic compounds in methanolic extracts of *A. cerefolium*. [3][4] High-resolution mass spectrometry (HRMS) has enabled the identification of numerous phenolic acids and their derivatives.[3][4] This application note outlines a comprehensive protocol for the extraction and subsequent quantification of these compounds using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD).

Quantitative Data Summary

The following table summarizes the major phenolic acids identified in **Anthriscus cerefolium** and their reported quantitative data. It is important to note that the concentrations of these compounds can vary depending on factors such as plant origin, growing conditions, and extraction methodology.

| Phenolic Acid | Chemical Class | Reported Presence in A. cerefolium |
|-------------------------------------|----------------------|------------------------------------|
| Caffeic acid | Hydroxycinnamic acid | Identified[4] |
| p-Coumaric acid | Hydroxycinnamic acid | Identified[4] |
| Ferulic acid | Hydroxycinnamic acid | Identified[4] |
| Gallic acid | Hydroxybenzoic acid | Identified[4] |
| Chlorogenic acid | Caffeoylquinic acid | Identified[4] |
| 3,5-O-Dicaffeoylquinic acid | Caffeoylquinic acid | Dominating compound[3] |
| Malonyl-1,4-O-dicaffeoylquinic acid | Caffeoylquinic acid | Dominating compound[3] |

Experimental Protocol

This protocol details the steps for sample preparation, HPLC analysis, and method validation for the quantification of phenolic acids in **Anthriscus cerefolium**.

Sample Preparation (Extraction)

- Plant Material: Use dried and powdered aerial parts of **Anthriscus cerefolium**.
- Extraction Solvent: HPLC-grade methanol is a commonly used and effective solvent for extracting phenolic compounds from A. cerefolium.[3][4]
- Extraction Procedure:
 - Weigh approximately 1 g of the powdered plant material into a flask.
 - Add 20 mL of methanol.

- Macerate the mixture at room temperature for 24 hours in the dark, with occasional shaking.
- Filter the extract through Whatman No. 1 filter paper.
- Collect the filtrate and evaporate the solvent under reduced pressure at 40°C using a rotary evaporator.
- Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL).
- Prior to HPLC injection, filter the solution through a 0.45 µm syringe filter.

HPLC-DAD Analysis

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector is suitable.

Chromatographic Conditions:

| Parameter | Condition |
|----------------------|---|
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-5 min, 10% B 5-20 min, 10-30% B 20-35 min, 30-50% B 35-40 min, 50-10% B 40-45 min, 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm and 320 nm for optimal detection of different phenolic acid classes. A DAD allows for monitoring across a spectrum (e.g., 200-400 nm) to identify peaks by their UV spectra. |

Method Validation

For reliable and accurate results, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

- **Linearity:** Prepare a series of standard solutions of the target phenolic acids at different concentrations (e.g., 1-100 µg/mL). Plot the peak area against the concentration and determine the correlation coefficient (R^2), which should be >0.999 .
- **Limits of Detection (LOD) and Quantification (LOQ):** These can be determined from the calibration curve using the standard deviation of the response and the slope.
- **Precision:** Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a sample. The relative standard deviation (RSD) should typically be less than 2%.
- **Accuracy:** Determine the recovery of the method by spiking a blank matrix with known amounts of the standard phenolic acids. The recovery should be within an acceptable range (e.g., 95-105%).
- **Specificity:** The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample matrix. This can be confirmed by comparing the UV spectra of the peaks in the sample chromatogram with those of the standards.

Visualizations

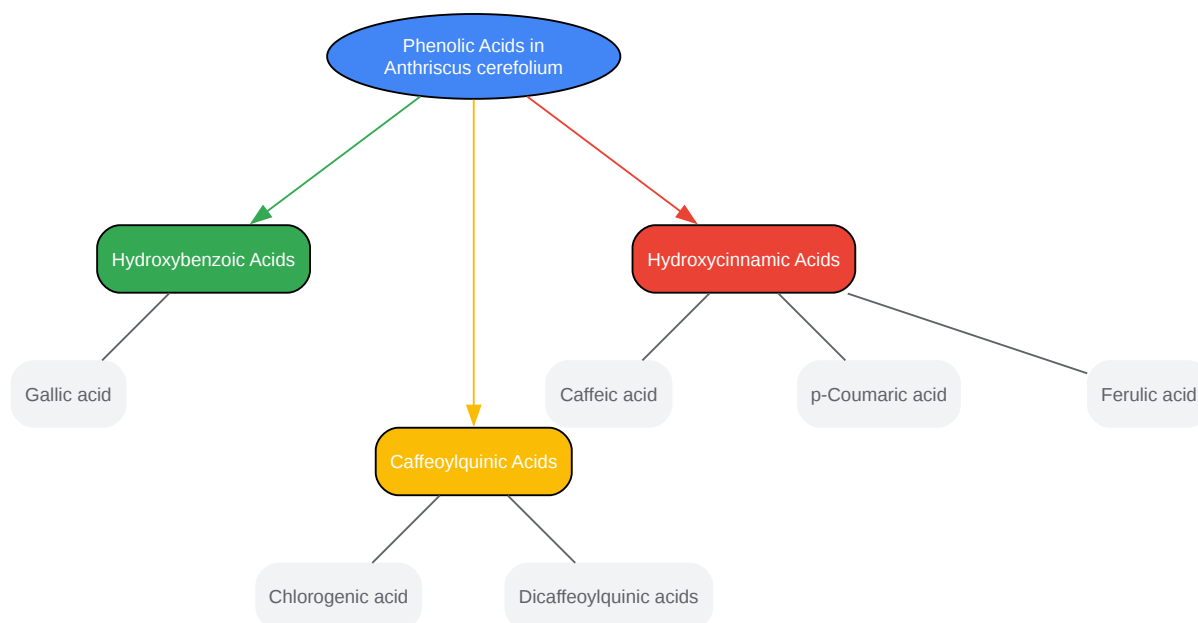
Experimental Workflow



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Caption: Experimental workflow for the quantification of phenolic acids in **Anthriscus cerefolium**.

Major Classes of Phenolic Acids in **Anthriscus cerefolium**



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Caption: Major classes of phenolic acids identified in **Anthriscus cerefolium**.

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